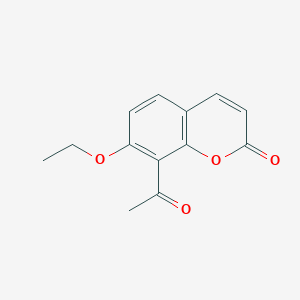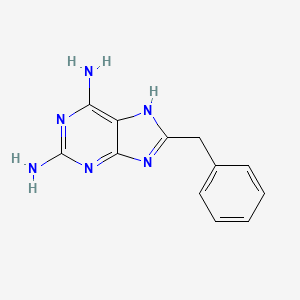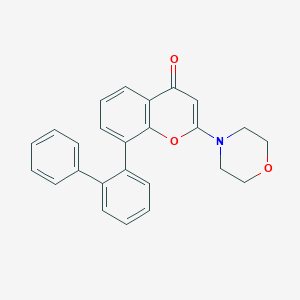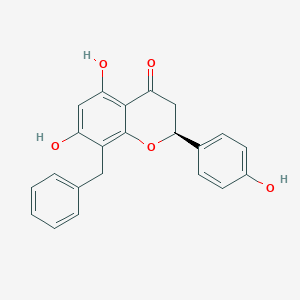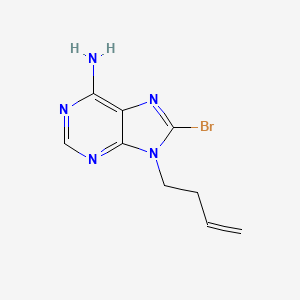
8-Bromo-9-cyclobutyl-9H-adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-9-cyclobutyl-9H-adenine is a synthetic compound that belongs to the class of adenine derivatives. It is characterized by the presence of a bromine atom at the 8th position and a cyclobutyl group at the 9th position of the adenine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-9-cyclobutyl-9H-adenine typically involves the bromination of adenine followed by the introduction of the cyclobutyl group. One common method includes:
Bromination: Adenine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform to introduce the bromine atom at the 8th position.
Cyclobutylation: The brominated adenine is then reacted with a cyclobutyl halide (e.g., cyclobutyl chloride) in the presence of a base such as potassium carbonate (K2CO3) to introduce the cyclobutyl group at the 9th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-9-cyclobutyl-9H-adenine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the adenine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 8-azido-9-cyclobutyl-9H-adenine.
Scientific Research Applications
8-Bromo-9-cyclobutyl-9H-adenine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with adenosine receptors, which play a role in various physiological processes.
Medicine: It has potential therapeutic applications as an adenosine receptor antagonist, which could be useful in treating conditions like cardiovascular diseases and neurological disorders.
Mechanism of Action
The mechanism of action of 8-Bromo-9-cyclobutyl-9H-adenine involves its interaction with adenosine receptors. These receptors are G protein-coupled receptors that mediate various physiological effects of adenosine. The compound acts as an antagonist, blocking the binding of adenosine to its receptors and thereby inhibiting its effects. This can lead to various therapeutic outcomes, such as vasodilation, anti-inflammatory effects, and modulation of neurotransmitter release .
Comparison with Similar Compounds
8-Bromo-9-cyclobutyl-9H-adenine can be compared with other adenine derivatives, such as:
9-Ethyl-8-phenyl-9H-adenine: This compound has a phenyl group at the 8th position and an ethyl group at the 9th position.
8-Ethoxy-9-ethyladenine: This compound has an ethoxy group at the 8th position and an ethyl group at the 9th position.
9-Ethyl-8-phenylethynyl-9H-adenine: This compound has a phenylethynyl group at the 8th position and an ethyl group at the 9th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and receptor selectivity.
Properties
Molecular Formula |
C9H10BrN5 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
8-bromo-9-cyclobutylpurin-6-amine |
InChI |
InChI=1S/C9H10BrN5/c10-9-14-6-7(11)12-4-13-8(6)15(9)5-2-1-3-5/h4-5H,1-3H2,(H2,11,12,13) |
InChI Key |
ODVHXPRTEZXIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C3=NC=NC(=C3N=C2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


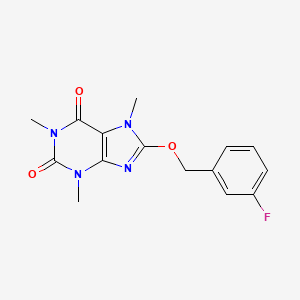
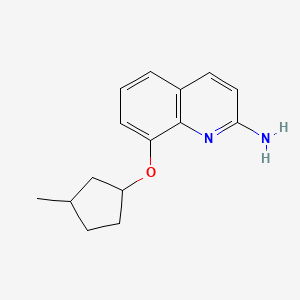


![8-[(3-Trifluoromethyl)benzyloxy]caffeine](/img/structure/B10845787.png)

